molecular formula C7H7Br2NO2S B1612065 2,6-Dibromo-4-methylsulfonylaniline CAS No. 26595-53-9

2,6-Dibromo-4-methylsulfonylaniline

Cat. No. B1612065
CAS RN: 26595-53-9
M. Wt: 329.01 g/mol
InChI Key: CNSTWVXFFAFKFG-UHFFFAOYSA-N
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Description

2,6-Dibromo-4-methylsulfonylaniline is a biochemical used for proteomics research123. It has a molecular formula of C7H7Br2NO2S and a molecular weight of 329.01 g/mol123.



Synthesis Analysis

Unfortunately, I couldn’t find specific information on the synthesis of 2,6-Dibromo-4-methylsulfonylaniline from the web search results.



Molecular Structure Analysis

The molecular structure of 2,6-Dibromo-4-methylsulfonylaniline consists of a benzene ring substituted with two bromine atoms, a methylsulfonyl group, and an amino group123. However, the specific arrangement of these groups within the molecule is not provided in the search results.



Chemical Reactions Analysis

I’m sorry, but the search results do not provide specific information on the chemical reactions involving 2,6-Dibromo-4-methylsulfonylaniline.



Physical And Chemical Properties Analysis

The physical and chemical properties of 2,6-Dibromo-4-methylsulfonylaniline are not detailed in the search results. However, its molecular formula is C7H7Br2NO2S and it has a molecular weight of 329.01 g/mol123.


Scientific Research Applications

Advanced Material Synthesis

Novel Nanofiltration Membranes

Research has focused on the synthesis of novel sulfonated aromatic diamine monomers, including derivatives similar to 2,6-Dibromo-4-methylsulfonylaniline, to prepare thin-film composite (TFC) nanofiltration (NF) membranes. These membranes exhibit improved water flux and selectivity in dye treatment applications due to enhanced surface hydrophilicity introduced by the sulfonated monomers. This advancement demonstrates the potential of 2,6-Dibromo-4-methylsulfonylaniline derivatives in enhancing membrane-based water purification technologies (Liu et al., 2012).

Biochemical Applications

Amino Acid Analysis in Proteins

A method leveraging derivatives of 2,6-Dibromo-4-methylsulfonylaniline for the precise determination of amino acid composition in proteins has been developed. This involves an innovative hydrolysis procedure, highlighting the role of such compounds in advancing protein chemistry research (Simpson et al., 1976).

Chemical Synthesis

Sulfur(VI) Fluoride Exchange (SuFEx) Chemistry

The incorporation of sulfur-containing amino acids and derivatives, akin to 2,6-Dibromo-4-methylsulfonylaniline, into proteins via genetic engineering, opens new avenues for creating covalent bonds in protein engineering and biotherapeutics. This approach underscores the expansive utility of such compounds in medicinal chemistry and biotechnology (Liu et al., 2021).

Environmental Applications

Pesticidal Activity

Derivatives of 2,6-Dibromo-4-methylsulfonylaniline have been explored for their potential as novel compounds with pesticidal activity. This research demonstrates the compound's role in the development of new herbicides and fungicides, highlighting its importance in agricultural sciences (Borys et al., 2012).

Safety And Hazards

The safety data sheet for 2,6-Dibromo-4-methylsulfonylaniline indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled4. It is recommended to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, and use personal protective equipment5.


Future Directions

The future directions for the use and study of 2,6-Dibromo-4-methylsulfonylaniline are not specified in the search results.


Relevant Papers
Unfortunately, I couldn’t find specific papers related to 2,6-Dibromo-4-methylsulfonylaniline from the web search results.


properties

IUPAC Name

2,6-dibromo-4-methylsulfonylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7Br2NO2S/c1-13(11,12)4-2-5(8)7(10)6(9)3-4/h2-3H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNSTWVXFFAFKFG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC(=C(C(=C1)Br)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7Br2NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10599778
Record name 2,6-Dibromo-4-(methanesulfonyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10599778
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

329.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-Dibromo-4-methylsulfonylaniline

CAS RN

26595-53-9
Record name 2,6-Dibromo-4-(methanesulfonyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10599778
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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